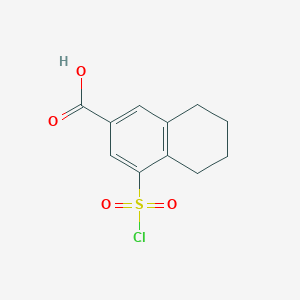

4-(Chlorosulfonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Chlorosulfonyl)benzoic acid” is a chemical compound with the molecular formula CHClOS . It is used as a reagent in the sulfonation of γ-cyclodextrin .

Synthesis Analysis

The industrial synthesis of similar compounds like chlorosulfuric acid entails the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . It can also be prepared by chlorination of sulfuric acid .Molecular Structure Analysis

The molecular structure of “4-(Chlorosulfonyl)benzoic acid” consists of a benzoic acid group attached to a chlorosulfonyl group .Chemical Reactions Analysis

Chlorosulfonic acid, a related compound, can react with aromatic compounds to produce sulfonation products . The OH-group is protonated by another molecule of chlorosulphuric acid, creating a cation. This cation can be attacked by benzene under the right conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Chlorosulfonyl)benzoic acid” include an average mass of 220.630 Da and a monoisotopic mass of 219.959702 Da .Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has been explored. These compounds have shown significant antioxidant activity, with certain derivatives exhibiting potent tumor inhibitory activity against liver cancer cells, highlighting their importance in medicinal chemistry (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Catalytic Applications

Research into catalytic systems has demonstrated the utility of specific naphthalene derivatives in facilitating complex chemical reactions. For instance, a cooperative catalytic system utilizing palladium and norbornene derivatives has been developed to construct tetrahydronaphthalenes and indanes containing quaternary centers. This showcases the role of naphthalene derivatives in advancing synthetic methodologies for constructing complex molecular architectures (Liu et al., 2018).

Antifungal and Cytotoxicity Evaluation

The synthesis and evaluation of substituted 4,5-dihydronaphtho[1,2-d][1,2,3]thia(or selena)diazoles, prepared from semicarbazone derivatives, have been conducted. These studies found that certain derivatives exhibit significant antifungal activity against Cryptococcus neoformans, while also showing low toxicity, indicating their potential as antifungal agents (Jalilian, Sattari, Bineshmarvasti, Daneshtalab, & Shafiee, 2003).

Mechanism of Action

Mode of Action

The mode of action of this compound is likely through the electrophilic chlorosulfonyl group. This group can react with nucleophilic sites on biological targets, leading to covalent modification . The exact nature of these interactions would depend on the specific target and its local environment.

Biochemical Pathways

They may disrupt enzyme function, alter protein structure, or interfere with cell signaling pathways .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given the reactivity of the chlorosulfonyl group, it could potentially lead to a variety of effects, including the modification of proteins or other biomolecules, disruption of cellular processes, or induction of cellular stress responses .

Action Environment

The action of this compound could be influenced by various environmental factors. For example, the pH of the local environment could affect the reactivity of the chlorosulfonyl group. Additionally, the presence of other reactive molecules could compete with the compound for its targets . The stability of the compound could also be affected by factors such as temperature and the presence of light .

Safety and Hazards

properties

IUPAC Name |

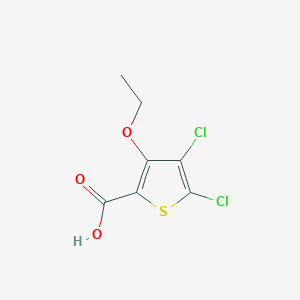

4-chlorosulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4S/c12-17(15,16)10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPRSOYKFSNRSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=C2S(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chlorosulfonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

CAS RN |

926202-14-4 |

Source

|

| Record name | 4-(chlorosulfonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2994916.png)

![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2994917.png)

![2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2994918.png)

![1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2994919.png)

![6-Bromo-2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2994920.png)

![1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2994931.png)

![6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide](/img/structure/B2994934.png)